REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]([C:5]#[N:6])[cH:7][cH:8][cH:9][cH:10]1.[CH3:15][C:16](=[O:17])[CH3:18].[N-:12]=[N+:13]=[N-:14].[Na+:11]>>[CH2:2]([c:3]1[c:4]([C:5]#[N:6])[cH:7][cH:8][cH:9][cH:10]1)[N:12]=[N+:13]=[N-:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#Cc1ccccc1CN=[N+]=[N-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |